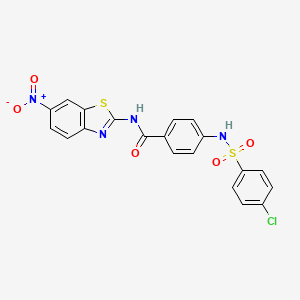

4-(4-chlorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-chlorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that belongs to the class of sulfonamides and benzothiazoles This compound is characterized by the presence of a chlorophenylsulfonamido group and a nitrobenzo[d]thiazolyl group attached to a benzamide core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Sulfonation: The chlorophenyl group is sulfonated using chlorosulfonic acid to form the chlorophenylsulfonamido intermediate.

Amidation: The final step involves the coupling of the nitrobenzo[d]thiazole and chlorophenylsulfonamido intermediates through an amidation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-chlorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Amines, thiols, base (e.g., sodium hydroxide).

Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

Reduction: Amino derivative of the benzothiazole ring.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: Carboxylic acid and amine derivatives.

Applications De Recherche Scientifique

4-(4-chlorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as fluorescent probes and sensors.

Mécanisme D'action

The mechanism of action of 4-(4-chlorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound’s sulfonamide group can mimic the structure of natural substrates, allowing it to bind to enzyme active sites and inhibit their activity. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can induce cellular damage. The benzothiazole ring may interact with DNA or proteins, affecting their function and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzo[d]thiazol-2-yl derivatives: Compounds with similar benzothiazole cores but different substituents.

Sulfonamides: Compounds with sulfonamide groups but different aromatic rings.

Nitroaromatics: Compounds with nitro groups attached to aromatic rings.

Uniqueness

4-(4-chlorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a sulfonamide and a nitrobenzothiazole moiety allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and potential therapeutic applications.

Activité Biologique

4-(4-chlorobenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activity. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Chemical Formula : C14H12ClN3O3S

- Molecular Weight : 341.78 g/mol

- IUPAC Name : this compound

Structural Features

The compound features:

- A chlorobenzenesulfonamide moiety, which is known for its antibacterial properties.

- A nitrobenzothiazole group that may contribute to its biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to bacterial growth suppression.

Anticancer Properties

Studies have suggested that benzothiazole derivatives can induce apoptosis in cancer cells. The nitro group in the compound may enhance its ability to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in malignant cells.

Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes, including:

- α-glucosidase : Inhibiting this enzyme can help manage blood glucose levels, making it relevant in diabetes treatment.

- Protein Tyrosine Phosphatase 1B (PTP1B) : Inhibition of PTP1B has implications for insulin signaling and obesity management.

Study on Antimicrobial Efficacy

A study conducted by Wang et al. (2018) evaluated the antimicrobial efficacy of various sulfonamide derivatives, including compounds structurally related to this compound. The results indicated a significant reduction in bacterial viability against strains such as Escherichia coli and Staphylococcus aureus.

Anticancer Activity Assessment

In a separate investigation, the anticancer properties were assessed using human cancer cell lines. The compound demonstrated a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage, indicating its potential as an anticancer agent.

Enzyme Inhibition Studies

Research published in Chemistry & Biology highlighted the dual inhibitory effects of similar benzothiazole derivatives on α-glucosidase and PTP1B. The findings suggest that modifications to the benzothiazole structure could enhance inhibitory potency, warranting further exploration of this compound.

Data Summary Table

Propriétés

IUPAC Name |

4-[(4-chlorophenyl)sulfonylamino]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN4O5S2/c21-13-3-8-16(9-4-13)32(29,30)24-14-5-1-12(2-6-14)19(26)23-20-22-17-10-7-15(25(27)28)11-18(17)31-20/h1-11,24H,(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBPMDHJFOFOOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])NS(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.